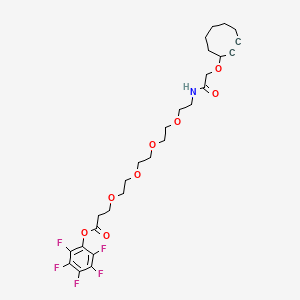
Cyclooctyne-O-amido-PEG4-PFP ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctyne-O-amido-PEG4-PFP ester is a non-cleavable linker containing four polyethylene glycol (PEG) units. It is primarily used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent featuring an alkyne group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclooctyne-O-amido-PEG4-PFP ester involves multiple steps, starting with the preparation of cyclooctyne derivatives. The alkyne group is introduced through a series of reactions, including the formation of amide bonds and the incorporation of PEG units. The final step involves the esterification with pentafluorophenyl (PFP) ester to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, solvent selection, and purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclooctyne-O-amido-PEG4-PFP ester primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction is highly efficient and selective, forming stable triazole linkages .
Common Reagents and Conditions:
Reagents: Azide-containing molecules, copper catalysts.
Conditions: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures
Major Products: The major product of the CuAAc reaction involving this compound is a triazole-linked conjugate, which is stable and suitable for further applications in ADC synthesis .
Wissenschaftliche Forschungsanwendungen
Cyclooctyne-O-amido-PEG4-PFP ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates the labeling and tracking of biomolecules in cellular studies.
Medicine: Integral in the development of ADCs for targeted cancer therapy, enhancing the delivery of cytotoxic drugs to cancer cells while minimizing off-target effects
Industry: Employed in the production of advanced materials and nanotechnology applications
Wirkmechanismus
The mechanism of action of Cyclooctyne-O-amido-PEG4-PFP ester involves its role as a linker in ADCs. The alkyne group reacts with azide-containing molecules through CuAAc, forming stable triazole linkages. This reaction is highly specific and efficient, allowing for precise conjugation of drugs to antibodies. The resulting ADCs can then target specific cancer cells, delivering the cytotoxic payload directly to the tumor site .
Vergleich Mit ähnlichen Verbindungen
Cyclooctyne-O-amido-PEG2-PFP ester: Contains two PEG units instead of four, used for similar applications but with different linker length.
Cyclooctyne-O-amido-PEG4-NHS ester: Uses N-hydroxysuccinimide (NHS) ester instead of PFP ester, offering different reactivity and stability profiles.
Uniqueness: Cyclooctyne-O-amido-PEG4-PFP ester is unique due to its non-cleavable nature and the presence of four PEG units, which provide enhanced solubility and stability. This makes it particularly suitable for the synthesis of stable and effective ADCs .
Eigenschaften
Molekularformel |
C27H34F5NO8 |
|---|---|
Molekulargewicht |
595.6 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C27H34F5NO8/c28-22-23(29)25(31)27(26(32)24(22)30)41-21(35)8-10-36-12-14-38-16-17-39-15-13-37-11-9-33-20(34)18-40-19-6-4-2-1-3-5-7-19/h19H,1-4,6,8-18H2,(H,33,34) |
InChI-Schlüssel |
BJXGYKFSMHFFJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC#CC(CC1)OCC(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


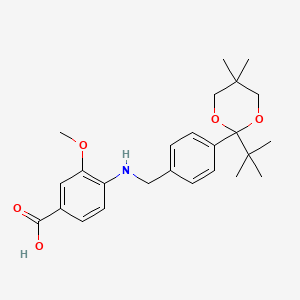

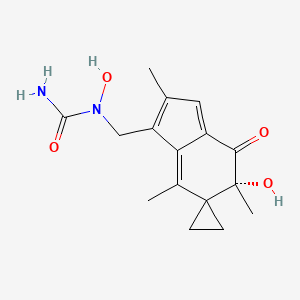
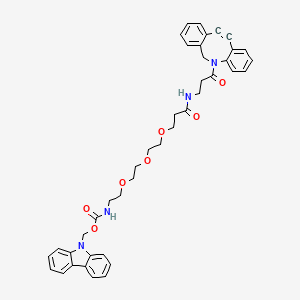
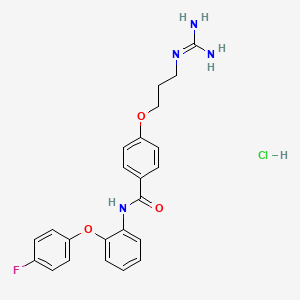

![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate](/img/structure/B11930293.png)
![(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one](/img/structure/B11930306.png)
![(9S)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine](/img/structure/B11930310.png)
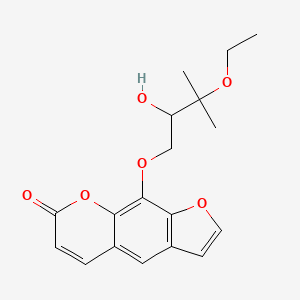
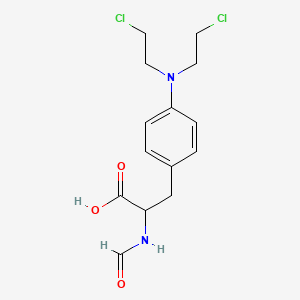

![[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate](/img/structure/B11930337.png)
![(2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2S,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11930341.png)
